Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate
Overview
Description
“Sodium ®-2,3-bis(stearoyloxy)propyl hydrogenphosphate” is a complex compound. Unfortunately, there is no specific information available about this compound. However, it seems to be a sodium salt of a phosphate ester, which is derived from stearic acid12. Stearic acid is a common long-chain fatty acid found in many foods and used in various industrial applications. The phosphate group in the compound suggests that it might have applications in areas where phosphate esters are typically used, such as in surfactants, lubricants, or as flame retardants3.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of stearic acid with a suitable phosphorylating agent to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the sodium salt3. However, the exact synthetic route would depend on many factors, including the specific structure of the compound and the desired properties of the final product2.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, based on its name, it likely contains a phosphate group attached to a propyl (three-carbon) backbone, with two stearoyloxy (derived from stearic acid) groups also attached to the propyl group1.Chemical Reactions Analysis
The chemical reactions involving this compound are not specifically known. However, like other phosphate esters, it might be expected to undergo hydrolysis under certain conditions, breaking down into its constituent parts3.Physical And Chemical Properties Analysis
The physical and chemical properties of this specific compound are not available. However, similar compounds, such as sodium salts of phosphate esters, are typically solid at room temperature and soluble in water6.Scientific Research Applications
Synthesis Methods
- Synthesis via Thiophosphatidic Acid Diesters : A convenient synthesis approach involving the preparation of S-[2,3-bis(stearoyloxy)propyl] O-(2,4-dichlorophenyl) O-methyl thiophosphate followed by demethylation and other steps was described by B. Młotkowska (1991) (Młotkowska, 1991).
Role in Reverse Micelle Interfaces
- Comparison with Other Anionic Reverse Micelle Interfaces : A study by Silvina S Quintana et al. (2012) compared the water/sodium bis(2-ethylhexyl) phosphate reverse micelle system with others, demonstrating significant differences in interfacial properties, including micropolarity and microviscosity (Quintana et al., 2012).
Crystal Structure Analysis
- Sodium–Bismuth Polyphosphate : The synthesis and structural characterization of sodium–bismuth polyphosphate, NaBi(PO3)4, was conducted, providing detailed insights into its crystal structure (Jaouadi et al., 2005).
Role as a Nucleating Agent
- Nucleating Agent in Isotactic Polypropylene : Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11) was studied for its role as a nucleating agent in the processing of isotactic polypropylene. This research provided insights into the crystallization behavior of NA-11 (Yoshimoto et al., 2001).
Applications in Battery Technology
- Sodium Vanadium Oxy-Fluorophosphate in Sodium-Ion Batteries : The use of sodium vanadium oxy-fluorophosphate as a cathode material for sodium-ion batteries was explored, demonstrating its potential for large-scale energy storage applications (Kumar et al., 2017).
- Stability in Sodium Metal Batteries : A study on high-concentration electrolytes including sodium bis(fluorosulfonyl)imide for stable cycling of sodium metal in Na-ion batteries highlighted its efficacy in ensuring stability and efficiency (Zheng et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not specifically known. However, like other chemicals, appropriate safety measures should be taken when handling it to avoid exposure and potential harm789.
Future Directions
The future directions for this compound are not specifically known. However, given the interest in phosphate esters in various industries, it is possible that new applications could be developed in the future101112.
properties
IUPAC Name |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPWRKFXEOAUDR-GKEJWYBXSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate | |
CAS RN |
108321-18-2 | |
Record name | 1,2-Distearoyl-sn-glycero-3-phosphate, sodium salt | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR7BFQ7SUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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